6-Dehydrocortisol

Beschreibung

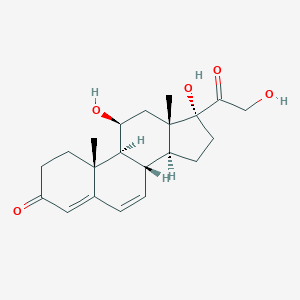

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOXVSBZLASBJM-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975426 | |

| Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-99-7 | |

| Record name | 6-Dehydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEHYDROCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Steroidogenesis of 6 Dehydrocortisol

Precursor-Product Relationships in Adrenocortical Steroidogenesis

The immediate precursor to the pathway leading to 6-Dehydrocortisol is 17α-hydroxyprogesterone, a pivotal intermediate in the synthesis of all major glucocorticoids.

The conversion of 17α-hydroxyprogesterone serves as a critical branching point in steroidogenesis. While the primary flux of this precursor is towards the formation of 11-deoxycortisol and subsequently cortisol, a side pathway is responsible for the generation of this compound. This process is initiated by the action of steroidogenic enzymes that modify the core steroid structure. The introduction of a double bond at the C6 position is the key transformation that defines this compound, though the specific enzyme catalyzing this dehydrogenation in human adrenals remains to be definitively characterized.

Following the formation of a 6-dehydro intermediate from 17α-hydroxyprogesterone, subsequent hydroxylation steps are necessary.

The biosynthetic cascade leading to this compound can be considered a minor branch of the dominant glucocorticoid pathway. The primary pathway, often referred to as the "classic" pathway, proceeds from 17α-hydroxyprogesterone to 11-deoxycortisol via 21-hydroxylase, and then to cortisol via 11β-hydroxylase. The formation of this compound represents a deviation from this main route. Its quantitative significance in comparison to cortisol production is substantially lower under normal physiological conditions.

Below is an interactive data table illustrating the key intermediates in the glucocorticoid biosynthetic cascades.

| Precursor | Product of Primary Pathway | Product of this compound Pathway (Postulated) |

| Cholesterol | Pregnenolone | Pregnenolone |

| Pregnenolone | Progesterone (B1679170) | Progesterone |

| Progesterone | 17α-Hydroxyprogesterone | 17α-Hydroxyprogesterone |

| 17α-Hydroxyprogesterone | 11-Deoxycortisol | 6-Dehydro-17α-hydroxyprogesterone (postulated) |

| 11-Deoxycortisol | Cortisol | - |

Enzymatic Regulation of this compound Synthesis

For 17α-hydroxyprogesterone to be converted into a biologically active glucocorticoid, it must undergo hydroxylation at the C21 and C11 positions. The enzyme 21-hydroxylase (cytochrome P450 21A2, or CYP21A2) is responsible for adding a hydroxyl group at the C21 position, a critical step for glucocorticoid and mineralocorticoid activity. Subsequently, 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1) introduces a hydroxyl group at the C11 position, which is essential for the glucocorticoid effects of the resulting steroid. It is hypothesized that these enzymes act on a 6-dehydrogenated intermediate to ultimately form this compound.

The crucial enzymatic step that differentiates the this compound pathway is the introduction of a double bond between carbons 6 and 7 of the steroid B ring. While the specific enzyme responsible for this reaction in the human adrenal cortex has not been conclusively identified, it is likely a form of steroid dehydrogenase . Research in microbial systems has identified various 3-ketosteroid-Δ-dehydrogenases that can introduce double bonds at different positions on the steroid nucleus, suggesting the existence of a mammalian counterpart with specificity for the C6 position.

Transcriptional and Post-Translational Regulation of Enzymes in this compound Synthesis

The expression and activity of the enzymes involved in this compound synthesis are tightly controlled at both the transcriptional and post-translational levels, ensuring that steroid production is responsive to the body's physiological needs.

The transcription of the genes encoding key steroidogenic enzymes, including CYP21A2 and CYP11B1, is primarily regulated by the adrenocorticotropic hormone (ACTH) . ACTH, released from the pituitary gland, binds to its receptor on adrenal cortical cells, activating a signaling cascade that leads to the increased expression of these enzymes. This regulation is mediated by various transcription factors, including steroidogenic factor 1 (SF-1) and cAMP response element-binding protein (CREB) .

Following translation, the activity of steroidogenic enzymes can be further modulated by post-translational modifications . These modifications can include phosphorylation, glycosylation, and ubiquitination, which can alter enzyme stability, localization, and catalytic activity. While the specific post-translational modifications that regulate the enzymes in the this compound pathway are not fully elucidated, it is expected that they are subject to similar control mechanisms as those in the main cortisol synthesis pathway.

Physiological Control of this compound Production

The production of this compound, like other adrenal steroids, is presumed to be under tight physiological control, influenced by both systemic and local factors. This regulation ensures that its synthesis is responsive to the body's metabolic and homeostatic needs.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Influence on Adrenal Steroid Output

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central regulatory system governing the production and secretion of glucocorticoids, including cortisol. teachmephysiology.comyourhormones.info This axis operates through a classical endocrine feedback loop. The hypothalamus, in response to stress and circadian rhythms, releases corticotropin-releasing hormone (CRH). teachmephysiology.comclevelandclinic.org CRH travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). clevelandclinic.orgwikipedia.org

ACTH is the primary secretagogue for the adrenal cortex, binding to its receptors on adrenocortical cells to stimulate the synthesis and release of corticosteroids. wikipedia.orgnih.gov The principal effects of ACTH include increasing the uptake of cholesterol and stimulating the activity of key steroidogenic enzymes. wikipedia.org Given that ACTH is the main driver of cortisol production, it is highly probable that the synthesis of this compound in the adrenal gland is also under the stimulatory control of ACTH. Elevated levels of cortisol exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of CRH and ACTH, respectively, thereby maintaining hormonal balance. yourhormones.info

The table below summarizes the key hormones of the HPA axis and their primary functions in regulating adrenal steroid output.

| Hormone | Secreting Gland | Primary Function in HPA Axis |

| Corticotropin-Releasing Hormone (CRH) | Hypothalamus | Stimulates the pituitary gland to release ACTH. teachmephysiology.comclevelandclinic.org |

| Adrenocorticotropic Hormone (ACTH) | Anterior Pituitary | Stimulates the adrenal cortex to synthesize and secrete corticosteroids. wikipedia.orgnih.gov |

| Cortisol | Adrenal Cortex | Exerts negative feedback on the hypothalamus and pituitary to inhibit CRH and ACTH release. yourhormones.info |

Local and Peripheral Regulatory Mechanisms Governing Steroidogenesis

Beyond the systemic control of the HPA axis, steroidogenesis within the adrenal gland is also modulated by a complex interplay of local and peripheral factors. These mechanisms allow for fine-tuning of steroid production in response to the specific needs of the adrenal microenvironment.

Paracrine Regulation: The adrenal gland is a highly vascularized and innervated organ, with close anatomical relationships between different cell types. nih.gov This proximity facilitates paracrine communication, where signaling molecules released from one cell type influence the function of adjacent cells. For instance, substances released from chromaffin cells of the adrenal medulla, endothelial cells lining the adrenal blood vessels, and resident immune cells can modulate the steroidogenic activity of cortical cells. nih.govnih.govendocrine-abstracts.org Bioactive compounds such as acetylcholine, serotonin, and vasoactive intestinal peptide (VIP) have been shown to influence corticosteroid production. nih.gov

Autocrine Regulation: Adrenocortical cells themselves can produce and release signaling molecules that act on their own receptors or on neighboring cortical cells. nih.gov This autocrine regulation can further refine the steroidogenic response. For example, some studies suggest that adrenocortical cells can express components of the renin-angiotensin system, allowing for local production of angiotensin II, which can stimulate aldosterone secretion. nih.gov While specific autocrine or paracrine regulators of this compound have not been identified, the existence of these intricate local networks suggests that its production is likely influenced by the adrenal microenvironment.

The following table outlines some of the key local regulatory factors and their potential influence on adrenal steroidogenesis.

| Regulatory Factor | Source within Adrenal Gland | Potential Effect on Steroidogenesis |

| Catecholamines (e.g., Adrenaline) | Adrenal Medulla (Chromaffin cells) | Can modulate cortical steroid production. |

| Neuropeptides (e.g., VIP) | Nerve endings, Chromaffin cells | Can stimulate corticosteroid release. nih.gov |

| Cytokines | Immune cells | Can influence steroidogenic enzyme expression and activity. |

| Endothelins | Endothelial cells | Can modulate blood flow and steroid secretion. |

| Angiotensin II | Adrenocortical cells | Can stimulate aldosterone synthesis. nih.gov |

Metabolic Fates and Biotransformation of 6 Dehydrocortisol

In Vivo Metabolic Pathways and Metabolite Identification in Biological Systems.nih.govdntb.gov.ua

The metabolism of 6-Dehydrocortisol, like other xenobiotics and endogenous steroids, is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with hydrophilic molecules to increase water solubility and facilitate excretion. nih.govabdn.ac.ukdrughunter.com

Phase I Biotransformations (Hydroxylation, Oxidation, Reduction)

Phase I metabolism consists of foundational chemical modifications such as oxidation, reduction, or hydrolysis that convert lipophilic molecules into more polar entities. nih.gov These reactions are often mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For corticosteroids, these transformations occur at various positions on the steroid nucleus and its side chain.

Dehydrogenation: The formation of the characteristic C6-C7 double bond in this compound is itself a Phase I metabolic process known as 6,7-dehydrogenation. researchgate.net Research has shown that this pathway is not exclusive to androgens but is also active for glucocorticoids like cortisol. researchgate.net

Oxidation: Further oxidation can occur at several sites. The C11β-hydroxyl group can be oxidized to a ketone, yielding 6-dehydrocortisone, a reaction analogous to the conversion of cortisol to cortisone (B1669442). nih.gov Additionally, the side chain at C17 can be modified. Oxidation at C21 converts the hydroxyl group to an aldehyde, forming 21-dehydrocortisol (B191429), which can be further oxidized to a carboxylic acid. ebi.ac.ukoup.comoup.com Studies on 21-dehydrocortisol have identified its subsequent metabolism to "cortienic acid" (11β, 17α-dihydroxy-17β-carboxyandrost-4-en-3-one). oup.comoup.com

Reduction: The C20-ketone group is susceptible to reduction, forming 20α- and 20β-hydroxy derivatives. oup.com This is a common metabolic route for many corticosteroids, including prednisolone (B192156), which is metabolized to 20α-dihydroprednisolone and 20β-dihydroprednisolone. drugbank.com

Hydroxylation: Introduction of a hydroxyl group is another critical Phase I reaction. Specifically, 6β-hydroxylation of cortisol to form 6β-hydroxycortisol is a well-documented pathway catalyzed by CYP enzymes. nih.govnih.gov

Phase II Biotransformations (Conjugation Reactions)

Phase II biotransformations involve the conjugation of the parent steroid or its Phase I metabolites with endogenous hydrophilic molecules. nih.govabdn.ac.uk This process significantly increases water solubility, preparing the compounds for renal or biliary excretion. abdn.ac.uk

Glutathione (B108866) and Cysteine Conjugation: A significant metabolic pathway identified for steroids that have undergone 6,7-dehydrogenation is conjugation with glutathione. researchgate.net This is followed by subsequent transformation to cysteine conjugates, which have been detected in human plasma and urine. researchgate.nettdx.cat The formation of these thioether conjugates represents a distinct biotransformation route for 6-dehydro steroids. researchgate.net

Glucuronidation and Sulfation: The most common Phase II reactions for corticosteroids are glucuronidation and sulfation. nih.govabdn.ac.uk Inactive glucuronide and sulphate metabolites of glucocorticoids are readily eliminated via the kidneys. nih.gov For instance, less than 1% of cortisol is excreted unchanged, with the vast majority being metabolized and conjugated. nih.gov Studies in bovine models have confirmed that both endogenous cortisol and exogenous corticosteroids undergo conjugation to form glucuronides and sulfates. nih.gov Prednisolone is also primarily excreted as glucuronide and sulphate conjugates. wikipedia.org It is therefore highly probable that this compound and its Phase I metabolites are also substrates for these conjugation pathways.

Table 1: Summary of Potential Metabolic Transformations of this compound

| Metabolic Phase | Reaction Type | Potential Metabolite | Enzymatic Process/Notes |

|---|---|---|---|

| Phase I | Oxidation | 6-Dehydrocortisone | Oxidation of the 11β-hydroxyl group. |

| Oxidation | 21-carboxy derivatives | Oxidation of the C21-hydroxyl group. | |

| Reduction | 20α/β-hydroxy-6-dehydrocortisol | Reduction of the C20-ketone group. | |

| Hydroxylation | 6β-hydroxy-dehydrocortisol | Analogous to the formation of 6β-hydroxycortisol from cortisol via CYP3A4. | |

| Phase II | Glutathione Conjugation | Glutathione conjugates | Follows 6,7-dehydrogenation and can be further metabolized. researchgate.net |

| Cysteine Conjugation | Cysteine conjugates | Formed from glutathione conjugates. researchgate.nettdx.cat | |

| Glucuronidation/Sulfation | Glucuronide and sulfate (B86663) conjugates | Common pathways for corticosteroid excretion. nih.govnih.gov |

Interconversion and Relationship with Other Corticosteroids

The metabolism of this compound is best understood in the context of its relationships with other structurally similar corticosteroids, particularly its regioisomer 1-Dehydrocortisol (Prednisolone) and its precursor's metabolite, 6β-Hydroxycortisol.

Distinction and Interplay with 1-Dehydrocortisol (Prednisolone) Metabolism.dntb.gov.uaabdn.ac.uktdx.catontosight.ai

Prednisolone, also known as 1-dehydrocortisol, is a synthetic glucocorticoid characterized by a double bond between C1 and C2 of the steroid's A-ring. wikipedia.orgfrontiersin.org While both this compound and Prednisolone are dehydrogenated forms of cortisol, the position of the double bond leads to significant differences in their metabolic stability and fate.

The metabolism of prednisolone has been studied extensively and involves several key transformations, including:

Hydroxylation to 6α-hydroxy-prednisolone and 6β-hydroxy-prednisolone. drugbank.comdrugbank.com

Reduction to 20α-dihydro-prednisolone and 20β-dihydro-prednisolone. drugbank.comdrugbank.com

Further dehydrogenation to Δ6-prednisolone. drugbank.com

A crucial distinction is the body's relative inability to efficiently metabolize the Δ1 structure of prednisolone compared to the parent compound, cortisol. oup.com This slower metabolism of the "biologically active" unconjugated form contributes to its enhanced clinical effectiveness. oup.com Following administration of C14-labeled prednisolone, a significantly higher percentage is excreted as the free, unchanged steroid compared to what is observed after administering C14-cortisol. oup.com This contrasts with the metabolism of cortisol, where modifications like 6,7-dehydrogenation lead to further conjugation and clearance. researchgate.net

Table 2: Comparative Metabolites of Cortisol, Prednisolone, and this compound

| Parent Compound | Key Structural Feature | Major Metabolic Pathways/Metabolites |

|---|---|---|

| Cortisol | Saturated A/B ring junction | A-ring reduction (tetrahydrocortisol), 11β-HSD conversion (cortisone), 6β-hydroxylation, C20 reduction, conjugation. oup.comnih.gov |

| 1-Dehydrocortisol (Prednisolone) | Δ1 double bond | 6-hydroxylation, 20-reduction, slower overall metabolism, higher excretion of unchanged drug. drugbank.comdrugbank.comoup.com |

| This compound | Δ6 double bond | Glutathione/cysteine conjugation, potential for 11-keto reduction, 20-reduction, and further hydroxylation. researchgate.net |

Relationship to 6β-Hydroxycortisol and its Physiological Relevance.thieme-connect.com

6β-Hydroxycortisol is a significant metabolite of cortisol formed via a Phase I hydroxylation reaction. nih.gov The enzyme primarily responsible for this transformation in humans is Cytochrome P450 3A4 (CYP3A4), which is highly expressed in the liver. nih.gov

The physiological relevance of 6β-hydroxycortisol stems from its use as a reliable endogenous biomarker for in vivo CYP3A4 activity. nih.gov The urinary ratio of 6β-hydroxycortisol to cortisol reflects the metabolic capacity of this enzyme. nih.gov Because CYP3A4 is responsible for metabolizing a large number of therapeutic drugs, monitoring this ratio is crucial for identifying potential drug-drug interactions. nih.gov The formation of 6β-hydroxycortisol represents a major pathway for cortisol clearance, and its production can be significantly altered by drugs that inhibit or induce CYP3A4. nih.gov The relationship to this compound lies in the fact that both are direct metabolic products of cortisol involving modification at the C6 position, highlighting the importance of this site for enzymatic attack and biotransformation.

Enzymatic Modulation of this compound Activity

The biotransformation of this compound is governed by a suite of enzymes whose activities are subject to complex regulation. This enzymatic modulation ultimately controls the rate of formation and clearance of the steroid and its metabolites.

The activity of steroid-metabolizing enzymes can be modulated by several mechanisms:

Inhibition and Induction: As demonstrated by the CYP3A4-mediated formation of 6β-hydroxycortisol, enzyme activity can be significantly inhibited or induced by co-administered drugs. nih.gov For example, potent CYP3A4 inhibitors can drastically reduce the clearance of cortisol via this pathway. nih.gov

Protein-Protein Interactions: The efficiency of mitochondrial P450 enzymes, which are involved in steroidogenesis, depends on their interaction with redox partners that shuttle electrons, such as adrenodoxin. nih.gov

Post-Translational Modification: The activity of steroidogenic enzymes can be rapidly modulated by post-translational modifications, most notably phosphorylation. frontiersin.org Studies on aromatase (CYP19), the enzyme that converts androgens to estrogens, have shown that its activity can be quickly altered by phosphorylation cascades involving protein kinases like PKA and PKC. frontiersin.org This provides a potential model for the rapid control of enzymes that may act on this compound.

Therefore, the metabolic profile of this compound in an individual is not static but is dynamically influenced by genetic factors, the presence of other drugs, and intracellular signaling pathways that modulate enzyme activity.

Influence of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes on Corticosteroid Interconversion

The 11β-HSD enzyme system is central to regulating glucocorticoid activity at a pre-receptor level. mdpi.comgenecards.org It exists in two main isoforms, 11β-HSD1 and 11β-HSD2, which catalyze the interconversion of cortisol and its inactive metabolite, cortisone. genecards.org

11β-HSD1: This enzyme predominantly functions as a reductase in vivo, converting cortisone to the biologically active cortisol. mdpi.comnih.gov This activity is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. nih.govresearchgate.net 11β-HSD1 is highly expressed in glucocorticoid target tissues such as the liver. nih.govnih.gov The conversion of cortisone to cortisol by 11β-HSD1 is a critical step in amplifying glucocorticoid action in these tissues. mdpi.comresearchgate.net While this compound is a known metabolite of cortisol, the specific kinetics of its interaction with 11β-HSD1 are a subject of ongoing research. chemicalbook.in

11β-HSD2: In contrast to the first isoform, 11β-HSD2 acts exclusively as a dehydrogenase, oxidizing cortisol to the inactive cortisone. mdpi.comoup.com This unidirectional activity is NAD+-dependent and serves to protect mineralocorticoid receptors in tissues like the kidney from illicit occupation by cortisol. nih.govoup.com Structural modifications to the steroid nucleus, such as fluorination at the 6α or 9α position, can diminish the oxidation of the steroid by 11β-HSD2. researchgate.net

The balance between 11β-HSD1 and 11β-HSD2 activities is a key determinant of local glucocorticoid concentrations and, consequently, tissue-specific physiological responses. mdpi.com

Role of Other Key Metabolic Enzymes

Besides the 11β-HSD isozymes, other enzymes are involved in the metabolism of cortisol and its derivatives.

Cytochrome P450 (CYP) Enzymes: The CYP3A subfamily, particularly CYP3A4, is responsible for the 6β-hydroxylation of cortisol, leading to the formation of 6β-hydroxycortisol. nih.gov This pathway is a major route of cortisol elimination.

A-ring Reductases: In the liver, cytosolic enzymes known as 5α- and 5β-reductases catalyze the reduction of the A-ring of the cortisol molecule. nih.govnih.gov

Factors Influencing Metabolic Profiles

The metabolic profile of corticosteroids, including this compound, is not static and can be influenced by a variety of factors.

Age: Studies have shown that the heritability of cortisol production and metabolism changes throughout adolescence. For instance, the genetic contribution to cortisol production appears to decrease with age, while the heritability of the activity of A-ring reductases increases. nih.gov The activity of other enzymes involved in cortisol metabolism, such as 11β-HSD2 and CYP3A4, shows peak heritability at around 12 years of age. nih.gov

Disease States: Various disorders can alter cortisol metabolism. For example, apparent cortisone reductase deficiency, a rare condition caused by mutations in the HSD11B1 or H6PD genes, leads to impaired conversion of cortisone to cortisol. nih.gov Conversely, mutations in the HSD11B2 gene cause the syndrome of apparent mineralocorticoid excess, a form of severe hypertension. nih.gov Furthermore, conditions like Cushing's syndrome are associated with altered cortisol metabolism. Inborn errors of steroid biosynthesis, such as 21-hydroxylase deficiency, are the most common cause of primary adrenal insufficiency in children. e-apem.org

Genetic Polymorphisms: Genetic variations in the genes encoding metabolic enzymes can significantly impact their activity. Polymorphisms in HSD11B1 and H6PD have been studied as potential risk factors for apparent cortisone reductase deficiency. genecards.org

Biological Activities and Mechanistic Investigations of 6 Dehydrocortisol

Interactions with Steroid Receptors

The biological effects of 6-dehydrocortisol are initiated by its interaction with intracellular steroid receptors, primarily the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). The nature of these interactions, including binding affinity and the subsequent functional outcomes, dictates the compound's physiological and pharmacological profile.

Glucocorticoid Receptor (GR) Binding Characteristics and Functional Outcomes

This compound demonstrates a weaker binding affinity for the glucocorticoid receptor (GR) when compared to the endogenous ligand, cortisol. This reduced affinity suggests a diminished role in mediating classical glucocorticoid effects. The binding of a ligand to the GR initiates a conformational change in the receptor, causing it to dissociate from a chaperone protein complex and translocate to the nucleus. annualreviews.orgfrontiersin.org Once in the nucleus, the ligand-receptor complex can modulate gene expression by directly binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors. nih.govmdpi.com The functional consequences of GR activation include the regulation of inflammatory responses, metabolism, and stress. nih.govnih.gov Specifically, GR activation can lead to decreased vasodilation, reduced capillary permeability, and inhibited migration of leukocytes to inflammatory sites.

Mineralocorticoid Receptor (MR) Binding Properties and Activation Profiles

In contrast to its interaction with the GR, this compound exhibits a higher affinity for the mineralocorticoid receptor (MR). This suggests a more significant potential for this compound to influence pathways regulated by MR, such as blood pressure and electrolyte balance. The MR, like the GR, is a nuclear receptor that, upon ligand binding, translocates to the nucleus to regulate gene transcription. conicet.gov.arwikipedia.org The activation of MR in tissues like the kidney and colon is crucial for sodium and potassium homeostasis. nih.gov While both mineralocorticoids and glucocorticoids can bind to the MR with high affinity, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) typically protects the MR from glucocorticoid activation in epithelial tissues by converting cortisol to the inactive cortisone (B1669442). nih.govnih.gov The higher binding affinity of this compound for the MR implies that it could potentially elicit mineralocorticoid-like effects.

Comparative Analysis of Binding Affinities and Receptor Selectivity Across Steroids

Below is a table summarizing the comparative binding characteristics of this compound and related steroids.

| Compound | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Primary Endogenous Ligand |

| Cortisol | High | High | Yes |

| This compound | Weaker than Cortisol | Higher than GR affinity | No |

| Aldosterone | Low | High | Yes (for MR) |

| Prednisolone (B192156) | High | Moderate | No |

| Dexamethasone | Very High | Low | No |

Cellular and Molecular Mechanisms of Action

The interaction of this compound with steroid receptors triggers a cascade of intracellular events that ultimately alter cellular function. These mechanisms primarily involve the modulation of gene transcription and effects on various signaling pathways.

Modulation of Gene Transcription and Transcriptional Regulation

Upon binding to either the GR or MR, this compound induces the translocation of the receptor-ligand complex into the cell nucleus. ncats.ionih.gov Inside the nucleus, this complex acts as a ligand-dependent transcription factor, binding to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes. nih.govncats.io This binding can either activate (transactivation) or repress (transrepression) gene transcription. nih.govfrontiersin.org

Through transactivation, the receptor-dimer binds to glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin-1). annualreviews.orgncats.io Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. ncats.io

Conversely, transrepression often involves the monomeric receptor complex interacting with and inhibiting the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govmdpi.com This interference leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), adhesion molecules, and inflammatory enzymes. annualreviews.orgnih.gov The ability of this compound to influence these transcriptional events is dependent on its relative affinity for GR and MR and the specific cellular context.

Effects on Intracellular Signaling Pathways and Protein-Protein Interactions

Beyond direct gene regulation, the activated steroid receptor complex can engage in protein-protein interactions with various signaling molecules and co-regulators, further influencing cellular responses. diva-portal.orgnih.gov For instance, glucocorticoids are known to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 MAPK, which are involved in inflammation. mdpi.com

The activated GR can also interact with other signaling cascades, including those initiated by growth factors. For example, there is evidence of crosstalk between glucocorticoid signaling and the brain-derived neurotrophic factor (BDNF)/TrkB pathway, which is crucial for neuronal survival and plasticity. preprints.orgmdpi.com Furthermore, aldosterone-activated MR can trigger rapid, non-genomic effects through signaling cascades involving protein kinase C and the generation of reactive oxygen species (ROS) via NADPH oxidase activation. nih.gov These interactions highlight the complexity of steroid hormone action, extending beyond simple transcriptional control to a broader modulation of the cellular signaling network. The specific effects of this compound on these intricate pathways are an area of ongoing investigation.

Non-Genomic Actions of this compound

The primary mechanism of action for glucocorticoids involves binding to intracellular glucocorticoid receptors (GR), which then regulate gene expression in the nucleus; these are known as genomic effects. nih.govnih.gov However, there is evidence that steroids can also exert rapid effects that are too swift to be explained by gene transcription and protein synthesis, termed non-genomic actions. core.ac.ukfrontiersin.org These effects can occur within minutes and may involve interactions with membrane-associated glucocorticoid receptors or alterations in cell membrane properties, such as ion cycling. derangedphysiology.comnih.gov

For glucocorticoids in general, these rapid non-genomic actions can include the inhibition of T-lymphocyte receptor signaling and a rapid decrease in inflammation. nih.gov While these mechanisms are established for other glucocorticoids, particularly at high doses, specific studies detailing the non-genomic actions of this compound are not extensively available. This remains an area requiring further investigation to fully elucidate its complete mechanistic profile.

Immunomodulatory and Anti-Inflammatory Potential (in context of glucocorticoid activity)

As a glucocorticoid, this compound is presumed to possess immunomodulatory and anti-inflammatory properties characteristic of this class. The anti-inflammatory effects of glucocorticoids are potent and operate through various mechanisms, primarily mediated by the binding to the glucocorticoid receptor. wikipedia.org This interaction leads to the altered transcription of numerous genes involved in the inflammatory response. nih.gov

Regulation of Pro-Inflammatory Cytokines and Chemokines

A central mechanism of the anti-inflammatory action of glucocorticoids is the suppression of pro-inflammatory gene expression. mdpi.com This is largely achieved by repressing the activity of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which are crucial for the expression of many pro-inflammatory mediators. nih.govmdpi.comfrontiersin.org

Glucocorticoids are known to inhibit the production of a wide array of pro-inflammatory cytokines and chemokines. mdpi.comannualreviews.org This suppression helps to restore homeostasis during an inflammatory event. jatimprov.go.id For instance, glucocorticoids can inhibit the expression of cytokines such as various interleukins (IL), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). wikipedia.organnualreviews.org They also downregulate chemokines like macrophage inflammatory protein 1α (MIP-1α) and monocyte chemoattractant protein 1 (MCP-1), which are responsible for recruiting leukocytes to sites of inflammation. frontiersin.org

| Cytokine/Chemokine | Effect of Glucocorticoid Activity | References |

| Interleukin-1 (IL-1) | Suppression of expression | wikipedia.organnualreviews.org |

| Interleukin-2 (IL-2) | Suppression of expression | wikipedia.orgjatimprov.go.id |

| Interleukin-6 (IL-6) | Suppression of expression | wikipedia.organnualreviews.org |

| Interleukin-8 (IL-8) | Suppression of expression | wikipedia.organnualreviews.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression | annualreviews.orgjatimprov.go.id |

| Interferon-gamma (IFN-γ) | Suppression of expression | annualreviews.org |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression of expression | frontiersin.orgnih.gov |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Suppression of expression | frontiersin.org |

Influence on Immune Cell Phenotype and Function

Glucocorticoids exert profound effects on virtually all immune cells, with the precise outcome often depending on the cell's differentiation and activation state. nih.gov These hormones are known to suppress cell-mediated immunity by inhibiting the function and numbers of lymphocytes. wikipedia.orgscielo.br

The influence of glucocorticoids extends to various immune cell types, modulating their survival, phenotype, and function. For example, they can induce apoptosis in certain lymphocyte populations and regulate the phenotype of monocytes and macrophages, often promoting anti-inflammatory characteristics. frontiersin.orgscielo.br Glucocorticoids can also mediate a shift in T helper (Th) cell responses, typically suppressing Th1-mediated immunity while promoting Th2 responses. scielo.brfrontiersin.org Furthermore, they can inhibit the activation of T cells and reduce the phagocytic and oxidative killing capacity of macrophages. mdpi.comfrontiersin.org

| Immune Cell Type | Influence of Glucocorticoid Activity | References |

| T Lymphocytes | Suppression of activation and proliferation; induction of apoptosis; promotion of a shift from Th1 to Th2 phenotype. | mdpi.comfrontiersin.org |

| B Lymphocytes | Decreased numbers and function; reduced immunoglobulin synthesis. | derangedphysiology.comwikipedia.org |

| Monocytes/Macrophages | Regulation of phenotype and survival; suppression of pro-inflammatory mediator release; reduced phagocytosis. | mdpi.comfrontiersin.org |

| Neutrophils | Increased release from bone marrow but decreased migration and phagocytosis. | derangedphysiology.comdrugbank.com |

| Dendritic Cells | Induction of apoptosis; suppression of immunostimulatory functions. | derangedphysiology.comfrontiersin.org |

Metabolic Regulatory Functions (in context of glucocorticoid activity)

The term "glucocorticoid" itself highlights the crucial role of this steroid class in regulating glucose metabolism. nih.govwikipedia.org These hormones have significant and diverse effects on the metabolism of carbohydrates, lipids, and proteins, primarily to ensure adequate glucose availability for the brain, especially during times of stress. nih.govnih.gov The metabolic effects are generally mediated through the genomic actions of the glucocorticoid receptor, leading to changes in the expression of key metabolic enzymes. nih.govwikipedia.org

Impact on Carbohydrate Metabolism (e.g., Gluconeogenesis, Glycogenolysis)

Glucocorticoids are pivotal in maintaining glucose homeostasis. mdpi.com A primary metabolic function is the stimulation of gluconeogenesis in the liver, the process of synthesizing glucose from non-carbohydrate precursors like amino acids and glycerol (B35011). nih.govwikipedia.org This is achieved by enhancing the expression of critical enzymes involved in this pathway. wikipedia.orgmdpi.com

In addition to promoting glucose production, glucocorticoids can inhibit glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue, thereby conserving glucose. wikipedia.orgnih.gov Their effect on glycogen (B147801) metabolism is also notable; in the liver, glucocorticoids tend to increase glycogen storage. nih.gov The impact on glycogenolysis (the breakdown of glycogen) is more complex, with glucocorticoids sometimes playing a permissive role for other hormones, like catecholamines, that stimulate this process. nih.govmdpi.com

| Metabolic Process | Key Enzymes | Effect of Glucocorticoid Activity | References |

| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) | Increased gene expression | nih.govmdpi.commdpi.com |

| Glucose-6-phosphatase (G6Pase) | Increased gene expression | mdpi.commdpi.com | |

| Glycogenolysis | - | Permissive role for catecholamine-induced glycogenolysis | nih.govmdpi.com |

| Glycogenesis (Liver) | Glycogen synthase | Increased storage (antagonizes insulin's effect on synthesis) | nih.govnih.gov |

| Peripheral Glucose Uptake | GLUT4 transporters | Decreased uptake | nih.gov |

Effects on Lipid and Protein Metabolism

The metabolic actions of glucocorticoids extend to lipids and proteins, where they are generally catabolic in peripheral tissues. nih.govsemanticscholar.org They promote the mobilization of substrates required for hepatic gluconeogenesis. wikipedia.org

In adipose tissue, glucocorticoids can increase lipolysis, the breakdown of triglycerides into fatty acids and glycerol. mdpi.com This action increases the availability of glycerol for gluconeogenesis. wikipedia.org In muscle and other extrahepatic tissues, glucocorticoids inhibit protein synthesis and promote proteolysis (protein breakdown). semanticscholar.orgpsu.edu This increases the pool of free amino acids that can be transported to the liver to serve as further substrates for glucose production. wikipedia.orgsemanticscholar.org

| Metabolic Process | Tissue | Effect of Glucocorticoid Activity | References |

| Lipolysis | Adipose Tissue | Increased breakdown of triglycerides | mdpi.com |

| Proteolysis | Skeletal Muscle | Increased protein breakdown | semanticscholar.orghawaii.edu |

| Protein Synthesis | Skeletal Muscle | Inhibition | wikipedia.orgsemanticscholar.org |

Analytical Methodologies for 6 Dehydrocortisol in Research

Extraction and Clean-up Techniques

Due to the complex nature of biological samples, a robust extraction and clean-up procedure is essential before chromatographic analysis to remove interfering substances. austinpublishinggroup.com The most common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govaustinpublishinggroup.com

LLE is a traditional and widely used method for extracting steroids from biological fluids. nih.govaustinpublishinggroup.com It involves partitioning the analyte of interest between the aqueous sample and an immiscible organic solvent. nih.gov

Common Solvents: Diethyl ether and ethyl acetate (B1210297) are frequently used solvents for steroid extraction. nih.govarborassays.com

Procedure: A typical LLE protocol involves adding the organic solvent to the liquid sample (e.g., plasma, urine) at a specific ratio (e.g., 5:1 v/v), vortexing to ensure thorough mixing, allowing the layers to separate, and then collecting the organic layer containing the steroids. arborassays.com The process may be repeated to maximize extraction efficiency. arborassays.com

Advantages and Disadvantages: LLE is a relatively simple and effective technique. However, it can be time-consuming, labor-intensive, and requires large volumes of high-purity organic solvents. nih.govaustinpublishinggroup.com It can also suffer from incomplete removal of interfering substances. nih.gov

SPE is a highly effective and widely used sample preparation technique that offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.govaustinpublishinggroup.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. austinpublishinggroup.com

Sorbents: A variety of sorbents are available for SPE, with C18 (octadecylsilane) being commonly used for steroid extraction due to its ability to retain nonpolar compounds. sterlitech.comnih.gov Hydrophilic-lipophilic balance (HLB) cartridges are also effective for extracting a range of steroids from plasma and urine, often providing high recoveries. nih.gov

Procedure: A standard SPE protocol includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the steroid of interest. nih.gov

Miniaturized SPE: To address the need for smaller sample volumes and faster analysis times, miniaturized SPE techniques have been developed. These include micro-solid phase extraction (µ-SPE) and microextraction in a packed syringe (MEPS). ttcenter.irmdpi.com These methods use significantly smaller amounts of sorbent and solvents, making them more environmentally friendly and cost-effective. ttcenter.irmdpi.com

| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. nih.gov | Diethyl ether, Ethyl acetate. arborassays.com | Simple, effective for many applications. arborassays.com | Time-consuming, large solvent volume, potential for emulsions. nih.gov |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. austinpublishinggroup.com | C18, Hydrophilic-Lipophilic Balance (HLB). nih.govnih.gov | High recovery, clean extracts, automation potential. nih.govaustinpublishinggroup.com | Can be more expensive than LLE. |

| Miniaturized SPE (µ-SPE, MEPS) | Downscaled version of SPE with smaller sorbent and solvent volumes. ttcenter.irmdpi.com | Similar to conventional SPE. ttcenter.ir | Reduced sample and solvent needs, faster. ttcenter.irmdpi.com | May have lower capacity for complex samples. |

Protein Precipitation: For plasma and serum samples, removing the high concentration of proteins is a critical first step. phenomenex.com Protein precipitation is a straightforward method to achieve this, typically by adding an organic solvent like acetonitrile (B52724) or methanol, or an acid such as trichloroacetic acid. thermofisher.comphenomenex.comthermofisher.com This causes the proteins to denature and precipitate out of the solution, after which they can be removed by centrifugation. metabolomicsworkbench.org While effective for protein removal, this method may not eliminate all other interfering substances. austinpublishinggroup.com

Derivatization: Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. nih.gov For steroids like 6-dehydrocortisol, which are not sufficiently volatile for direct GC analysis, derivatization is often necessary. nih.govnih.gov Silylation is a common derivatization technique where active hydrogens on the steroid molecule are replaced with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. nih.gov This allows for better chromatographic separation and detection. nih.gov

Chromatographic Separation Methods

Chromatography is the cornerstone of steroid analysis, enabling the separation of structurally similar compounds from complex biological matrices. The choice of chromatographic method and detector is dictated by the required sensitivity, specificity, and the nature of the research question.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity. nih.gov This technique allows for the simultaneous measurement of multiple steroids in a single analytical run. nih.gov The process involves a liquid chromatography system to separate the analytes, followed by a mass spectrometer that ionizes the molecules and separates them based on their mass-to-charge ratio. The tandem mass spectrometry (MS/MS) capability provides an additional layer of specificity by fragmenting a specific parent ion into product ions, creating a unique signature for each compound.

Illustrative LC-MS/MS Parameters for Corticosteroids

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and methanol/acetonitrile with a modifier like formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ions |

This table presents typical parameters for corticosteroid analysis and should be optimized for this compound.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for the analysis of corticosteroids. nih.gov These detectors measure the absorbance of UV light by the analyte. Corticosteroids, including this compound, possess a chromophore in their structure that allows for UV detection, typically around 240-254 nm. While less sensitive than mass spectrometry, HPLC-UV/DAD is a robust and cost-effective method for analyzing higher concentration samples or for purity assessments of synthesized compounds.

A certificate of analysis for a hydrocortisone (B1673445) reference material mentioned the use of HPLC-UV for the quantification of this compound as an impurity, indicating the feasibility of this method. aist.go.jp The method would involve a reversed-phase column and a mobile phase gradient to achieve separation from other related steroids. aist.go.jp

Example HPLC-UV Conditions for Corticosteroid Separation

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile |

| Detection Wavelength | 240 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) |

This table provides an example of conditions used for corticosteroid separation. Specific conditions for this compound would require development and validation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for comprehensive steroid profiling. ucl.ac.uk This technique requires chemical derivatization of the steroids to increase their volatility and thermal stability. ucl.ac.uk The derivatized compounds are then separated in a gas chromatograph and detected by a mass spectrometer. GC-MS provides detailed structural information based on the fragmentation patterns of the analytes, making it highly valuable for the identification of unknown steroids and for metabolic studies.

For the analysis of this compound by GC-MS, a two-step derivatization process would likely be employed, involving methoximation to protect ketone groups, followed by silylation of hydroxyl groups. ucl.ac.uk The resulting derivative would then be analyzed by GC-MS, and its mass spectrum would be used for identification and quantification.

Immunoassays for Detection and Quantification

Immunoassays are analytical methods that use antibodies to detect and quantify specific substances. They are widely used in clinical laboratories for the measurement of steroid hormones due to their high throughput and potential for automation.

Enzyme immunoassays (EIA), including the commonly used enzyme-linked immunosorbent assay (ELISA), and radioimmunoassays (RIA) are two major types of immunoassays. Both rely on the competitive binding of a labeled steroid (with an enzyme or a radioisotope) and the unlabeled steroid in a sample to a limited number of antibody binding sites. The amount of labeled steroid bound is inversely proportional to the concentration of the steroid in the sample.

While no specific commercial immunoassay for this compound has been identified in the reviewed literature, the development of such an assay would be feasible. It would require the production of antibodies specific to this compound, which could be achieved by immunizing an animal with a this compound-protein conjugate.

A critical aspect of any immunoassay is its validation to ensure reliable results. nih.gov This involves assessing several key parameters:

Specificity: The ability of the antibody to bind exclusively to the target analyte (this compound) and not to other structurally similar steroids. Cross-reactivity with cortisol, prednisolone (B192156), and other related compounds would need to be thoroughly evaluated.

Sensitivity: The lowest concentration of the analyte that can be reliably measured. This is often defined by the lower limit of quantification (LLOQ).

Accuracy: The closeness of the measured value to the true value.

Precision: The reproducibility of the measurements, both within the same assay (intra-assay) and between different assays (inter-assay).

The potential for cross-reactivity is a significant challenge in steroid immunoassays due to the high degree of structural similarity among different steroid hormones. nih.gov For a hypothetical this compound immunoassay, the cross-reactivity with cortisol would be of particular concern and would need to be minimized to ensure accurate measurements.

Quantitative Analysis and Impurity Profiling in Pharmaceutical Research

The control of impurities in active pharmaceutical ingredients (APIs) like hydrocortisone is a critical aspect of drug development and manufacturing. The presence of impurities, even in small amounts, can potentially affect the stability and safety of the final drug product. Therefore, robust analytical methods are required for the accurate quantification of these impurities.

Detection and Quantification of this compound as an Impurity of Hydrocortisone

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the detection and quantification of this compound in hydrocortisone. nih.govnih.govajphr.com Reversed-phase HPLC (RP-HPLC) methods, in particular, have been developed and validated for the separation and analysis of hydrocortisone and its related substances. researchgate.netijnrd.orgd-nb.info

In a typical RP-HPLC method, a C18 column is used as the stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. ijnrd.orgd-nb.infonih.gov The separation of this compound from hydrocortisone and other impurities is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, typically around 240-254 nm, where the compounds exhibit significant absorbance. nih.govnih.gov

The development of a stability-indicating HPLC method is essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products and impurities. nih.gov This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The analytical method must then be able to separate the main component from all the resulting impurities.

Method Validation Parameters (Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. The validation process for a quantitative impurity method for this compound typically involves the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Linearity: This parameter demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. For an impurity like this compound, the linearity is typically assessed at multiple concentration levels, often ranging from the limit of quantification (LOQ) to 150% of the specification limit for that impurity. The results are evaluated by calculating the correlation coefficient (r) of the linear regression line, which should be close to 1.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

The precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies. This involves spiking a sample with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and measuring the recovery. The acceptance criteria for recovery are typically within a range of 98-102%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

The following tables provide a summary of typical validation parameters and acceptance criteria for an HPLC method for the quantification of this compound as an impurity in hydrocortisone.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r) | ≥ 0.99 |

| Precision | |

| Repeatability (RSD%) | ≤ 5.0% |

| Intermediate Precision (RSD%) | ≤ 10.0% |

| Accuracy | |

| Recovery (%) | 90.0% - 110.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Table 2: Illustrative Data for HPLC Method Validation for this compound

| Parameter | Result |

| Linearity | |

| Range | LOQ - 1.5 µg/mL |

| Correlation Coefficient (r) | 0.999 |

| Precision | |

| Repeatability (RSD%, n=6) | 2.5% |

| Intermediate Precision (RSD%, n=6) | 4.2% |

| Accuracy | |

| Recovery at 80% | 98.5% |

| Recovery at 100% | 101.2% |

| Recovery at 120% | 99.8% |

| Sensitivity | |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Physiological and Pathophysiological Roles of 6 Dehydrocortisol

Contribution to Normal Adrenal Steroidogenesis and Systemic Homeostasis

Normal adrenal steroidogenesis is a complex, multi-step process involving a cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. nih.govscielo.brnih.gov The synthesis of these hormones is crucial for maintaining systemic homeostasis, regulating metabolism, immune function, and stress responses. endocrinology.orgnih.gov

The precise contribution of 6-Dehydrocortisol to the normal steroidogenic pathway is not fully elucidated in mainstream literature, which primarily focuses on the direct pathway from cholesterol to cortisol. researchgate.netfullscript.com However, as a derivative of cortisol, its presence suggests potential alternative or minor pathways in adrenal steroid metabolism. The production of such metabolites can be influenced by the activity of various enzymes within the adrenal cortex. nih.govscielo.br The regulation of adrenal steroid synthesis is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the primary secretagogue for glucocorticoids. endocrinology.org It is plausible that the formation of this compound is also under the influence of ACTH, similar to other cortisol-related steroids.

Implications in States of Glucocorticoid Imbalance

Glucocorticoid imbalance, encompassing both excess and deficiency, leads to significant morbidity and mortality. endocrinology.orgnih.gov Understanding the role of various steroid metabolites in these conditions is crucial for diagnosis and therapeutic monitoring.

Cushing's syndrome is a condition resulting from chronic exposure to excess glucocorticoids, either from an endogenous source or exogenous administration. endocrinology.orgnih.gov The biochemical diagnosis involves demonstrating hypercortisolism. researchgate.net In patients with Cushing's syndrome, the steroid profile is altered, often showing elevated cortisol levels. researchgate.netfrontiersin.org One historical study noted the use of a derivative of this compound, specifically 6-dehydro-16-methylene-cortisol, in the treatment of pituitary-dependent Cushing's syndrome, suggesting a potential role for this family of compounds in modulating glucocorticoid activity. nih.gov In cases of adrenal tumors causing Cushing's syndrome, the production of other adrenal steroids, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), is often suppressed. nih.gov

Conversely, adrenal insufficiency (Addison's disease) is characterized by deficient production of glucocorticoids and mineralocorticoids. endocrinology.orgnih.gov The diagnosis is confirmed by demonstrating a low baseline cortisol level and an inadequate response to ACTH stimulation. medrxiv.org The role of this compound in adrenal insufficiency has not been a focus of the available research.

| Condition | Typical Cortisol Levels | Typical ACTH Levels (Primary) | Potential Relevance of this compound |

| Cushing's Syndrome (Pituitary) | High | High/Normal | A derivative has been used in treatment. nih.gov |

| Cushing's Syndrome (Adrenal) | High | Low | Altered steroid profile; specific role of this compound not defined. |

| Addison's Disease | Low | High | Not established. |

The physiological response to stress involves the activation of the HPA axis, leading to a surge in cortisol secretion. nadf.usnih.govkhanacademy.org This increase in cortisol is vital for mobilizing energy stores, modulating the immune response, and maintaining cardiovascular stability to cope with the stressor. endocrinology.orgyoutube.com Chronic stress can lead to dysregulation of the HPA axis and have detrimental effects on health. nih.gov

Given its structural similarity to cortisol, this compound may also be involved in the adrenal response to stress, although its specific functions in this context are not well-defined. The adrenal gland's adaptation to chronic stress involves changes in its size, structure, and steroidogenic capacity. It is conceivable that under prolonged stimulation by ACTH, the adrenal cortex might produce a broader array of steroid metabolites, potentially including increased levels of this compound. However, further research is needed to substantiate this hypothesis. The primary focus in stress physiology remains on the dynamics of cortisol and its direct metabolites. nadf.usnih.gov

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research on the specific physiological and pathophysiological roles of the chemical compound this compound. In particular, there is no substantive information regarding its cross-talk and interplay with other hormonal and regulatory systems.

The compound, also identified by the synonyms Δ6-Hydrocortisone and Hydrocortisone (B1673445) Impurity E, is primarily documented in chemical and pharmaceutical contexts as a known impurity related to the synthesis and preparation of hydrocortisone. This classification suggests that it is not a primary endogenous hormone or a compound that has been extensively studied for its own biological activity.

Due to the absence of research data, it is not possible to provide a thorough, informative, and scientifically accurate account of the following as it relates solely to this compound:

Cross-Talk and Interplay with Other Hormonal and Regulatory Systems

Interactions with the Hypothalamic-Pituitary-Adrenal (HPA) Axis.

Influence on the Renin-Angiotensin-Aldosterone System (RAAS).

Cross-talk with gonadal hormones.

Interplay with metabolic regulatory networks.

Modulation of the immune system.

Attempts to generate content for the requested article would require speculation or the incorrect attribution of the known effects of cortisol (hydrocortisone) to this compound, which would be scientifically unfounded. Therefore, the creation of the requested article cannot be fulfilled.

Table of Mentioned Compounds

Preclinical Models for Studying 6 Dehydrocortisol

In Vitro Cell Culture Models for Steroid Metabolism and Receptor Activity

In vitro models are indispensable for dissecting the molecular and biochemical mechanisms of steroid action and metabolism in a controlled environment, free from the systemic complexities of a whole organism. tohoku.ac.jp

Adrenal cell lines are crucial for studying steroidogenesis—the process of hormone synthesis in the adrenal gland. They allow researchers to examine the expression and regulation of steroidogenic enzymes that would be involved in the production or metabolism of 6-dehydrocortisol. While primary cultures of adrenal cells can be used, they have a limited lifespan and can be contaminated with non-steroidogenic cells. nih.govelsevierpure.com Immortalized cell lines overcome these limitations and have become invaluable tools. tohoku.ac.jp

Key adrenal cell lines used in steroidogenesis research include:

Human NCI-H295R Cells: This cell line is a widely used model because it is derived from a human adrenocortical carcinoma and possesses the ability to synthesize a broad spectrum of steroid hormones, including mineralocorticoids, glucocorticoids, and adrenal androgens. tohoku.ac.jpnih.gov The H295R line expresses most of the key enzymes required for steroidogenesis, making it an ideal system to study the effects of various compounds on hormone production and to investigate the specific enzymatic steps involved in the metabolism of steroids like this compound. tohoku.ac.jpslu.se Its comprehensive steroid metabolome allows it to be used as a primary screen for chemicals that may disrupt steroid synthesis. tohoku.ac.jp

Mouse Y-1 Cells: This is another extensively used adrenocortical cell line, derived from a mouse adrenal tumor. nih.govelsevierpure.com These cells are particularly useful for studying the regulation of the early, rate-limiting steps in steroidogenesis. nih.gov

Genetically Engineered Cell Lines: Researchers have also developed novel steroidogenic cell lines through genetically targeted tumorigenesis in transgenic mice. By expressing SV40 T-antigen under the control of the promoter for a key steroidogenic enzyme (P450scc), stable cell lines have been created that secrete specific steroids like progesterone (B1679170) and 11-deoxycorticosterone. nih.govnih.gov These models are valuable for studying specific pathways and their regulation.

| Cell Line | Origin | Key Characteristics | Primary Application in Steroid Research |

|---|---|---|---|

| NCI-H295R | Human Adrenocortical Carcinoma | Expresses most steroidogenic enzymes; produces mineralocorticoids, glucocorticoids, and androgens. tohoku.ac.jpnih.gov | Studying the complete steroidogenic pathway; screening for endocrine disruptors. tohoku.ac.jpslu.se |

| Y-1 | Mouse Adrenal Tumor | Steroidogenic, responsive to cAMP stimulation. nih.gov | Investigating molecular mechanisms controlling adrenal steroidogenesis. nih.gov |

To understand the biological activity of this compound, it is essential to determine how it interacts with steroid receptors in target tissues. Cell lines that endogenously express or are engineered to express specific steroid receptors (e.g., glucocorticoid, mineralocorticoid, androgen receptors) are used for this purpose. nih.gov These models help quantify the potency and specificity of a steroid's action.

Commonly used approaches involve reporter gene assays in cell lines like HEK 293 (human embryonic kidney), CHO (Chinese hamster ovary), or U2OS (human osteosarcoma). researchgate.netresearchgate.net In these assays, cells are transfected with a plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase). When a steroid like this compound binds to and activates its receptor, the receptor-ligand complex binds to the hormone response element, driving the expression of the reporter gene, which can be easily measured. researchgate.netnih.gov This system allows for the screening and characterization of compounds as receptor agonists or antagonists. mdpi.com Glucocorticoid receptors, for example, are found in almost all human breast cancer cell lines, making them suitable for such studies. nih.gov

Future Directions and Unexplored Research Avenues

Elucidation of Undiscovered Biosynthetic or Metabolic Pathways Involving 6-Dehydrocortisol

While this compound is recognized as an intermediate and metabolite in cortisol metabolism, the full extent of its biosynthetic and metabolic pathways remains an area of active investigation. ontosight.aichemicalbook.in It is primarily known to be derived from cortisol and is structurally characterized by a double bond at the 6-position of the steroid nucleus. One known pathway involves the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which interconverts cortisol and its inactive counterpart, cortisone (B1669442). genecards.org

Future research will likely focus on identifying other enzymatic systems that may synthesize or metabolize this compound. For instance, microbial biotransformation studies have shown that actinobacteria can degrade this compound through pathways like Δ¹-dehydrogenation to create analogs of prednisone, or cleavage of the C17 side-chain. Investigating whether similar pathways exist in human tissues, perhaps under specific physiological or pathological conditions, could reveal novel metabolic routes. The potential for further dehydrogenation at other positions (C1–C2 or C4–C5) to produce metabolites with altered glucocorticoid activity also warrants exploration. Pinpointing the specific enzymes, their tissue distribution, and regulatory mechanisms will be crucial for a complete understanding of this compound's lifecycle.

Identification of Novel Biological Functions and Signaling Modalities

The biological functions of this compound are presumed to be mediated through its interaction with steroid hormone receptors. libretexts.orgbioninja.com.au Like other corticosteroids, it is known to bind to the glucocorticoid receptor (GR), leading to changes in gene expression that can modulate inflammatory responses. However, its binding affinities for different receptors vary; it reportedly has a weaker affinity for the GR compared to cortisol but a higher affinity for the mineralocorticoid receptor (MR). This differential receptor interaction suggests it could have a unique physiological profile.

Unexplored research avenues include dissecting the specific downstream effects of this compound-mediated receptor activation. As a steroid hormone, it can diffuse across the plasma membrane and bind to receptors in the cytoplasm or nucleus, forming a complex that acts as a transcription factor to influence gene expression. libretexts.orgbioninja.com.aulibretexts.org Future studies should aim to identify the unique set of genes regulated by this compound in different cell types. This could uncover novel roles in processes beyond the currently presumed effects on inflammation and electrolyte balance. Furthermore, investigating potential non-genomic actions, mediated by membrane-associated receptors, could reveal rapid signaling capabilities distinct from the slower, transcription-based mechanisms. vedantu.com

Development of Advanced Multi-Omics Approaches for Comprehensive Steroidome Profiling

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for comprehensively profiling the steroidome. thermofisher.comnih.gov Integrating these diverse datasets can provide a holistic view of steroid hormone networks and uncover the subtle roles of metabolites like this compound. thermofisher.comfrontlinegenomics.com A multi-layered approach allows researchers to move beyond single-analyte measurements to understand the complex interplay between different molecular layers that dictate cellular phenotype and function. frontlinegenomics.comuv.es

Future development in this area will focus on creating more sophisticated methods for "vertical integration," where multiple omics data types are generated from the same single cells, using the cell itself as an anchor for data integration. frontlinegenomics.com For steroid profiling, this could involve combining metabolomics (to quantify this compound and related steroids) with transcriptomics (to measure the expression of steroidogenic enzymes and target genes) and proteomics (to assess receptor levels and post-translational modifications). thermofisher.com Such approaches can help build detailed models of steroid synthesis, signaling, and metabolism, revealing how perturbations in one part of the network, such as an increase in this compound, affect the entire system. mdpi.com These methods will be invaluable for identifying novel biomarkers and understanding the complex mechanisms underlying steroid-related pathologies.

Translational Research: Informing Diagnostic Strategies and Understanding Pathogenesis

Translational research on this compound has the potential to significantly impact clinical diagnostics and our understanding of disease pathogenesis. The detection of this compound in biological fluids can serve as a valuable biomarker for certain enzymatic deficiencies or dysregulation in steroid hormone production, such as in congenital adrenal hyperplasia. ontosight.ai Monitoring its levels can offer insights into adrenal gland function and the activity of key enzymes like 11β-HSD1.

Future studies should focus on validating this compound as a clinical biomarker across a range of conditions associated with cortisol dysregulation, including Cushing's syndrome and adrenal insufficiency. For example, research could explore whether specific ratios of this compound to cortisol or other metabolites could provide a more sensitive and specific diagnostic tool than current methods. Understanding how its levels change in response to long-term glucocorticoid therapy could also help in monitoring treatment efficacy and predicting adverse effects. uwo.ca This line of inquiry could lead to the development of new diagnostic assays and inform personalized treatment strategies for patients with endocrine disorders.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and quantifying 6-Dehydrocortisol in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) to isolate this compound from plasma or tissue homogenates.

- Chromatographic conditions : Optimize a C18 column with a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid) to resolve this compound from structurally similar steroids.

- Validation : Assess linearity (0.1–100 ng/mL), limit of detection (LOD: 0.05 ng/mL), and intra-/inter-day precision (<15% CV) to meet regulatory guidelines .

- Data Table :

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) |

| LOD | 0.05 ng/mL |

| Linear Range | 0.1–100 ng/mL |

| Retention Time | 3.2 min |

Q. How can researchers optimize the synthesis of this compound for purity and yield?

- Methodological Answer : Employ a multi-step enzymatic synthesis route using Corynebacterium simplex to dehydrogenate cortisol at the C6 position. Key factors:

- Reaction conditions : Maintain pH 7.4, 37°C, and monitor substrate conversion via thin-layer chromatography (TLC).

- Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate this compound. Validate purity (>98%) via NMR (¹H and ¹³C) and melting point analysis .

Q. What stability studies are critical for this compound in preclinical formulations?